molecular formula C14H11ClO2 B291149 m-Toluic acid, 4-chlorophenyl ester

m-Toluic acid, 4-chlorophenyl ester

Cat. No. B291149
M. Wt: 246.69 g/mol
InChI Key: AFMWNHRHTYUYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

M-Toluic acid, 4-chlorophenyl ester is a chemical compound that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. This compound is also known as 4-chlorophenyl methylcarbamate and is commonly used as an insecticide.

Mechanism of Action

M-Toluic acid, 4-chlorophenyl ester acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme. This leads to the accumulation of acetylcholine in the nerve synapses, resulting in overstimulation of the nervous system. This overstimulation can lead to paralysis and death of the organism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of m-Toluic acid, 4-chlorophenyl ester depend on the concentration and duration of exposure. In low concentrations, it can cause mild symptoms such as headache, nausea, and blurred vision. In high concentrations, it can cause severe symptoms such as convulsions, respiratory failure, and death. The compound is rapidly metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

The advantages of using m-Toluic acid, 4-chlorophenyl ester in lab experiments include its potency as an acetylcholinesterase inhibitor, its availability, and its low cost. However, the compound is highly toxic and requires careful handling and disposal. It is also important to use appropriate safety equipment such as gloves, goggles, and a fume hood when working with this compound.

Future Directions

There are several future directions for the use of m-Toluic acid, 4-chlorophenyl ester in scientific research. One area of interest is the development of new acetylcholinesterase inhibitors for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new insecticides that are more effective and less harmful to the environment. Additionally, further research is needed to understand the metabolism and toxicity of carbamates in living organisms.
Conclusion:
In conclusion, m-Toluic acid, 4-chlorophenyl ester is a widely used chemical compound in scientific research. It is a potent acetylcholinesterase inhibitor that is used as a model compound for studying the mechanism of action of carbamates. The compound has both advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis method of m-Toluic acid, 4-chlorophenyl ester involves the reaction between 4-chlorophenol and methyl chloroformate in the presence of a base such as sodium hydroxide. The reaction yields the desired compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

M-Toluic acid, 4-chlorophenyl ester is widely used in scientific research as a reagent for the synthesis of other compounds. It is also used as a model compound for studying the metabolism of carbamates in living organisms. This compound is a potent inhibitor of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. Hence, it is used to study the mechanism of action of acetylcholinesterase inhibitors and their potential use as insecticides and nerve agents.

properties

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

(4-chlorophenyl) 3-methylbenzoate

InChI

InChI=1S/C14H11ClO2/c1-10-3-2-4-11(9-10)14(16)17-13-7-5-12(15)6-8-13/h2-9H,1H3

InChI Key

AFMWNHRHTYUYLU-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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